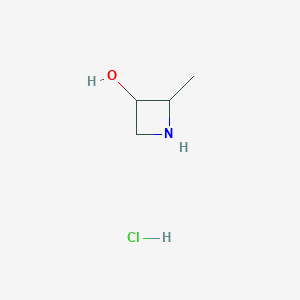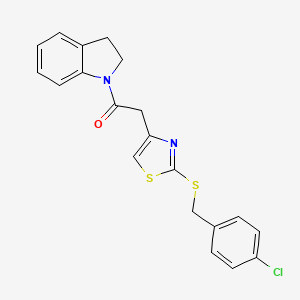
Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate
説明
Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate is a chemical compound with the linear formula C13H15NO3 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, various α-cyano hydroxylamines were synthesized via a 3-component reaction between aromatic aldehydes, phenylhydroxylamine and trimethylsilyl cyanide at room temperature . Another study reported the formation of ethyl 2-benzoylmethylene-3-cyano-4-oxo-4-hydrazinobutanoate from cyanoacetohydrazide and ethyl benzoylpyruvate, which then undergoes intramolecular ring closure by attack of NH2 group on nitrile group to give an intermediate .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H15NO3 . More detailed structural analysis would require additional information such as spectroscopic data.Chemical Reactions Analysis
Cyanoacetohydrazides, which are similar to the compound , have been used as precursors in reactions leading to the construction of heterocycles . These reactions involve different types of reactions, including cyclocondensation and cyclization .科学的研究の応用
Crystal Structure and Interaction Analysis
Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate demonstrates unique crystal packing and molecular interactions. Zhang et al. (2011) identified its utilization of rare N⋯π and O⋯π interactions in the crystal structure, forming distinctive 1-D double-column formations (Zhang, Wu, & Zhang, 2011).
Polymerization Initiator
This compound has been identified as an effective initiator for diradical polymerization processes. For example, Tong Li et al. (1991) found it to initiate the polymerization of acrylonitrile, offering insights into the kinetic equations and molecular behavior during the reaction (Li, Willis, Padías, & Hall, 1991).
Antimicrobial and Antioxidant Applications
K. Raghavendra et al. (2016) synthesized derivatives of this compound and evaluated their antimicrobial and antioxidant properties. They found that some derivatives displayed significant antibacterial and antifungal activities, along with profound antioxidant potential (Raghavendra et al., 2016).
Synthetic Methods Development
Research by N. A. Larionova et al. (2013) involved developing new synthetic approaches for related compounds, focusing on reactions involving ethyl cyanoacetate and carbon disulfide (Larionova, Zubarev, Rodinovskaya, & Shestopalov, 2013).
Photoprotective Agent Study
D. C. Vinhal et al. (2016) explored the potential of a derivative of this compound as a photoprotective agent, demonstrating its stability under sunlight exposure and its low toxicity, which suggests potential applications in sunscreen products (Vinhal et al., 2016).
C⋯π Interaction Studies
Zhenfeng Zhang et al. (2012) also conducted studies on the C⋯π interaction of non-hydrogen bond type in related compounds, enhancing understanding of electrostatic interactions in molecular structures (Zhang, Tong, Wu, & Zhang, 2012).
Safety and Hazards
特性
IUPAC Name |
ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)12(15)11(8-14)9-4-6-10(17-2)7-5-9/h4-7,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTCROZEXDRIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-methoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652560.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methoxybenzamide](/img/structure/B2652562.png)



![methyl 4-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2652566.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2652567.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2652569.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2652576.png)


